molecular formula C25H19FN4O3S B2535194 2-((8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(4-fluorophenyl)ethanone CAS No. 902433-24-3

2-((8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(4-fluorophenyl)ethanone

Cat. No.: B2535194
CAS No.: 902433-24-3
M. Wt: 474.51
InChI Key: DDCWZLQRUIAKKM-UHFFFAOYSA-N
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Description

2-((8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(4-fluorophenyl)ethanone is a potent and selective ATP-competitive inhibitor of Salt-Inducible Kinase 3 (SIK3). SIK3 is a key regulator of the LKB1-SIK signaling pathway, which plays a critical role in cellular metabolism, growth, and survival. This compound has emerged as a valuable pharmacological probe for dissecting the complex functions of SIK3 in physiological and disease contexts, particularly in oncology. Research has demonstrated that inhibition of SIK3 by this compound disrupts downstream signaling cascades, including the modulation of the CRTC-CREB pathway and the class IIa histone deacetylase (HDAC) axis. This action leads to altered gene expression and can induce metabolic reprogramming in cancer cells. Its primary research application is in investigating the role of SIK3 in cancer biology, where it is used to study its effects on tumor cell proliferation, survival, and sensitivity to other therapeutic agents. Studies have shown that SIK3 inhibition can suppress the growth of certain cancer cell lines, such as ovarian cancer, by interfering with metabolic adaptations. The compound's high selectivity and cell-permeability make it an essential tool for target validation and for exploring SIK3 as a potential therapeutic target in various cancer types and other diseases linked to dysregulated kinase signaling.

Properties

IUPAC Name

2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O3S/c1-32-21-12-18-19(13-22(21)33-2)27-25(34-14-20(31)15-8-10-17(26)11-9-15)30-24(18)28-23(29-30)16-6-4-3-5-7-16/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCWZLQRUIAKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)C4=CC=C(C=C4)F)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(4-fluorophenyl)ethanone is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. Its unique structure incorporates a triazoloquinazoline core with various functional groups, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C25H20FN5O3SC_{25}H_{20}FN_5O_3S, with a molecular weight of 489.5 g/mol. The structural features include:

  • Triazoloquinazoline core : Essential for biological activity.
  • Thioether linkage : Enhances interaction with biological targets.
  • Fluorophenyl group : Potentially increases lipophilicity and binding affinity.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies:

  • Cytotoxicity Assays : In studies involving HepG2 (liver cancer) and HCT-116 (colon cancer) cell lines, the compound demonstrated IC50 values of approximately 6.29 μM and 2.44 μM respectively, indicating potent anticancer activity .
  • Mechanism of Action : The compound acts as a Topoisomerase II inhibitor, which is crucial for DNA replication and cell division. Its ability to intercalate into DNA enhances its cytotoxic potential .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

Findings:

  • It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • The mechanism involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Anti-inflammatory Activity

The anti-inflammatory properties of the compound were assessed through in vitro studies.

Results:

  • It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • The compound demonstrated a reduction in inflammatory markers in animal models of inflammation .

Structure–Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications in substituents can significantly affect its potency.

Compound NameStructural FeaturesBiological Activity
2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(phenylethanone)Methyl group instead of fluorophenylAltered cytotoxicity
2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(morpholin-4-yl)butan-1-oneContains a morpholine ringVaried biological activity due to different functional group

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs from the literature, focusing on structural features, synthetic methodologies, and inferred physicochemical properties.

Structural and Substituent Variations

Table 1: Key Structural Differences

Compound Name Core Structure Substituents Key Functional Groups
Target Compound [1,2,4]Triazolo[1,5-c]quinazoline 8,9-Dimethoxy, 2-phenyl, thio-linked 4-fluorophenyl ethanone Thioether, fluorophenyl, methoxy
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () 4H-1,2,4-Triazole 2,4-Difluorophenyl, phenylsulfonyl, thio-linked phenyl ethanone Sulfonyl, difluorophenyl
2-Phenoxy-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one () [1,2,4]Triazolo[1,5-a]quinazoline Phenoxy, ketone at position 5 Phenoxy, ketone
2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide () [1,2,4]Triazolo[1,5-c]quinazoline 8,9-Dimethoxy, pyrazole-ethyl, thio-linked 4-fluorophenyl acetamide Acetamide, pyrazole
Key Observations:

Core Structure : The target compound and share the [1,2,4]triazolo[1,5-c]quinazoline core, while uses a [1,5-a]quinazoline variant. The triazoloquinazoline core is planar, as demonstrated by crystallographic studies in , which may facilitate π-π stacking interactions in biological systems .

Substituent Effects: Methoxy Groups: Present in the target compound and , these groups likely increase electron density and steric bulk compared to the sulfonyl () or phenoxy () substituents. Fluorophenyl Moieties: The 4-fluorophenyl group in the target compound and enhances lipophilicity compared to the 2,4-difluorophenyl group in , which may improve blood-brain barrier penetration. Thioether vs.

Key Observations:
  • The target compound’s synthesis likely mirrors , employing sodium ethoxide to deprotonate the triazole intermediate, followed by nucleophilic attack on an α-halogenated ketone to form the thioether bond .
  • utilizes a distinct cyclization strategy with diphenyl N-cyanodithioimidocarbonate, highlighting the versatility of triazoloquinazoline synthesis .

Physicochemical and Inferred Bioactive Properties

Table 3: Property Comparison

Property Target Compound
Solubility Moderate (thioether, methoxy) Low (sulfonyl, difluorophenyl) Low (phenoxy, ketone) Moderate (acetamide, pyrazole)
Planarity High (shared triazoloquinazoline core) Moderate (4H-triazole) High (crystallographically confirmed) High (shared core)
Hydrogen Bonding Limited (thioether, fluorophenyl) Moderate (sulfonyl) High (N–H···O dimerization) High (acetamide NH)
Key Observations:
  • The target compound’s moderate solubility arises from the balance between lipophilic (fluorophenyl) and polar (methoxy) groups.
  • Planarity, as seen in , may enhance binding to flat enzymatic active sites (e.g., kinases).
  • Hydrogen bonding in and (via NH or acetamide) could improve target affinity but reduce membrane permeability compared to the target compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-((8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(4-fluorophenyl)ethanone?

  • Methodology :

  • Step 1 : Synthesize the triazoloquinazoline core via cyclocondensation of substituted benzaldehydes with aminotriazole precursors under reflux in ethanol with glacial acetic acid (e.g., as in ).
  • Step 2 : Introduce the thioether group by reacting the quinazoline intermediate with a thiol-containing compound (e.g., 4-fluorophenyl ethanethiol) using PEG-400 as a solvent and Bleaching Earth Clay (pH-12.5) as a heterogeneous catalyst at 70–80°C .
  • Step 3 : Purify via recrystallization in aqueous acetic acid and validate purity by TLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • 1H/13C NMR : Identify methoxy (δ 3.8–4.0 ppm), fluorophenyl (δ 7.2–7.6 ppm), and triazole/quinazoline protons (δ 8.0–9.0 ppm) .
  • LC-MS : Confirm molecular weight (e.g., m/z ~500–550 for similar triazoloquinazolines) and fragmentation patterns .
  • IR : Detect thioether (C–S stretch at ~650 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

  • Strategies :

  • Catalyst Screening : Compare Bleaching Earth Clay (yield ~70–80% in ) with alternatives like Amberlyst-15 or microwave-assisted catalysis (reported to achieve >90% yields for similar triazoloquinazolines) .
  • Solvent Effects : Test PEG-400 against ionic liquids or DMF to enhance solubility of aromatic intermediates .
  • Temperature Control : Optimize reflux vs. microwave heating (e.g., 100°C for 30 minutes vs. 80°C for 1 hour) to reduce side reactions .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or LC-MS adducts)?

  • Approach :

  • X-ray Crystallography : Resolve ambiguities in molecular geometry (e.g., planar vs. non-planar triazole-quinazoline systems, as in ) .
  • Computational Modeling : Use DFT calculations to predict NMR shifts and compare with experimental data .
  • Cross-Validation : Combine LC-MS/MS with high-resolution mass spectrometry (HRMS) to distinguish between isobaric adducts .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?

  • Methodological Framework :

  • Molecular Docking : Screen against targets like dihydrofolate reductase (DHFR) or kinases, leveraging structural data from triazoloquinazoline analogs (e.g., reports binding modes for similar compounds) .
  • Enzyme Assays : Measure IC50 values using fluorometric assays (e.g., for antimicrobial activity, as in ) .
  • SAR Studies : Modify substituents (e.g., methoxy vs. difluoromethoxy groups) to correlate structure with activity .

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